molecular formula C28H22ClN5OS B4316741 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4316741
M. Wt: 512.0 g/mol
InChI Key: HBDWBROMSGXMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a thiophene ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Moiety: The synthesis begins with the formation of the benzimidazole ring by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Thiophene Ring: The benzimidazole intermediate is then reacted with a thiophene derivative, often through a Friedel-Crafts alkylation reaction, to introduce the thiophene ring.

    Formation of Quinoline Core: The resulting intermediate undergoes a cyclization reaction with a suitable aldehyde or ketone to form the quinoline core.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, typically using a chlorobenzene derivative.

    Final Cyclization and Amination: The final step involves cyclization and amination to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its pharmacological activities, including its potential as an anti-inflammatory, antiviral, and antitumor agent. Studies are ongoing to explore its efficacy and safety in clinical settings.

Industry

Industrially, the compound is investigated for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to therapeutic effects.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-thienyl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-4-(1H-benzimidazol-1-ylmethyl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-4-(4-methyl-2-thienyl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of structural features, including the benzimidazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-1-(3-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN5OS/c29-18-5-3-6-19(12-18)34-23-9-4-10-24(35)27(23)26(20(13-30)28(34)31)25-11-17(15-36-25)14-33-16-32-21-7-1-2-8-22(21)33/h1-3,5-8,11-12,15-16,26H,4,9-10,14,31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWBROMSGXMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5C=NC6=CC=CC=C65)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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